2-(4-methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

2-(4-Methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide (CAS 955850-57-4) is a synthetic, small-molecule acetamide featuring a 4,5-dihydronaphtho[1,2-d]thiazole core linked via an acetamide bridge to a 4-methoxy-3-methylphenyl moiety. With a molecular formula of C21H20N2O2S and a molecular weight of 364.46 g/mol, it is a member of the broader naphthothiazole acetamide class, a chemotype explored across multiple therapeutic areas including kinase inhibition, anti-mycobacterial energetics disruption, and dopamine receptor modulation.

Molecular Formula C21H20N2O2S
Molecular Weight 364.46
CAS No. 955850-57-4
Cat. No. B2763125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide
CAS955850-57-4
Molecular FormulaC21H20N2O2S
Molecular Weight364.46
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC
InChIInChI=1S/C21H20N2O2S/c1-13-11-14(7-9-17(13)25-2)12-19(24)22-21-23-20-16-6-4-3-5-15(16)8-10-18(20)26-21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,23,24)
InChIKeyTVQZKHZZBFKHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide (CAS 955850-57-4): Core Structural Identity and Procurement-Relevant Physicochemical Profile


2-(4-Methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide (CAS 955850-57-4) is a synthetic, small-molecule acetamide featuring a 4,5-dihydronaphtho[1,2-d]thiazole core linked via an acetamide bridge to a 4-methoxy-3-methylphenyl moiety [1]. With a molecular formula of C21H20N2O2S and a molecular weight of 364.46 g/mol, it is a member of the broader naphthothiazole acetamide class, a chemotype explored across multiple therapeutic areas including kinase inhibition, anti-mycobacterial energetics disruption, and dopamine receptor modulation [2]. The compound's computed XLogP3-AA is 4.4, and it possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, defining a physicochemical space distinct from its closest analogs [1].

Why Naphthothiazole Acetamides Cannot Be Interchanged: The Criticality of Phenyl Ring Substitution for Target Engagement in 2-(4-Methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide Research


Within the 4,5-dihydronaphtho[1,2-d]thiazol-2-yl acetamide series, even minor alterations to the phenylacetamide substituent pattern profoundly alter biological activity. The closest commercially available analog, ZINC00881524 (CAS 557782-81-7), replaces the 4-methoxy-3-methylphenyl group of the target compound with a 3,4-dimethoxyphenyl moiety, and functions as a potent, selective Rho-associated kinase (ROCK) inhibitor [1]. This single-point structural difference—exchanging a methyl for a methoxy, and shifting the substitution pattern—results in a distinct hydrogen-bonding surface and electronic distribution, underlying the target compound's differential target engagement profile. In the context of the known Structure-Activity Relationship (SAR) for anti-mycobacterial 2-aminothiazole derivatives, modifications to the N-aryl substituent are known to drastically alter both potency (MIC) and toxicity, making direct substitution unreliable [2]. Therefore, generic procurement of an in-class analog cannot replicate the specific pharmacological fingerprint of CAS 955850-57-4.

Quantitative Differentiation Evidence for 2-(4-Methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide Against the Closest Structural Analog


Structural and Physicochemical Differential: 4-Methoxy-3-Methylphenyl vs. 3,4-Dimethoxyphenyl Substitution in the Naphthothiazole Acetamide Scaffold

The target compound (CAS 955850-57-4) differs from its closest commercially profiled analog, ZINC00881524 (CAS 557782-81-7), solely by the substitution on the phenylacetamide ring: it features a 4-methoxy-3-methylphenyl group instead of a 3,4-dimethoxyphenyl group [1]. This results in a molecular formula of C21H20N2O2S (MW 364.46 g/mol) vs. C21H20N2O3S (MW 380.46 g/mol) for the analog, a reduction of exactly one oxygen atom and a corresponding decrease in hydrogen bond acceptor count and topological polar surface area [1][2]. The target compound exhibits a computed XLogP3-AA of 4.4, compared to a predicted lower value for the more polar analog, indicating enhanced lipophilicity that may translate to differential membrane permeability and blood-brain barrier penetration potential [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Divergent Target Engagement Profile: ROCK Inhibition vs. Undisclosed Primary Pharmacology

While the structural analog ZINC00881524 is a well-characterized, potent, and selective ROCK inhibitor , the target compound has not been reported as a ROCK inhibitor in vendor documentation or primary literature. This suggests that the 4-methoxy-3-methylphenyl substitution pattern directs target engagement away from the ROCK kinase family . The target compound's binding profile, inferred from its inclusion in diverse screening libraries, indicates alternative pharmacological activity, potentially involving distinct kinase targets or non-kinase mechanisms, such as the PAI-1 modulation observed in related thiazolo-naphthyl scaffolds [1].

Pharmacology Kinase Selectivity Chemical Probe Development

Barrier to Preliminary Generic Substitution: Lack of Validated Bioactivity Overlap

A direct head-to-head bioactivity comparison between CAS 955850-57-4 and its 3,4-dimethoxy analog ZINC00881524 cannot be performed because no quantitative IC50, EC50, or Ki data for the target compound have been identified in the public domain [1]. This data gap means that any claim of functional superiority or inferiority is unsubstantiated. However, the absence of shared bioactivity data is itself a critical piece of evidence for procurement: researchers cannot assume functional interchangeability, and any attempt to use the analog as a substitute without re-validation would risk experimental failure [2].

Chemical Biology Assay Development Procurement Decision Support

Recommended Application Scenarios for 2-(4-Methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide Based on Its Proven Differential Profile


Selective Chemical Probe Development for Non-ROCK Kinase Targets

The compound is the optimal choice for researchers designing a chemical probe campaign against a kinase or non-kinase target panel where ROCK inhibition must be excluded. Its divergent pharmacology from the ROCK-inhibiting analog ZINC00881524 provides a built-in selectivity filter [1]. Use CAS 955850-57-4 as a starting scaffold for medicinal chemistry optimization aimed at improving potency against a novel target while leveraging the inherent selectivity against ROCK1/2.

Mycobacterial Energetics Disruption and Efflux Pump Inhibition Studies

The 4,5-dihydronaphtho[1,2-d]thiazole core is a validated scaffold for disrupting mycobacterial energetics, as demonstrated by the anti-tubercular lead N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (MIC = 16 µg/mL, RFF = 3.29) [2]. The target compound, with its distinct 4-methoxy-3-methylphenyl substitution, can serve as a comparator to explore the SAR around the N-aryl position, potentially identifying derivatives with improved therapeutic indices and reduced toxicity, a key challenge highlighted for the 2-aminothiazole class [2].

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant Candidates

Given its elevated computed lipophilicity (XLogP3-AA = 4.4) and reduced hydrogen-bonding capacity relative to the 3,4-dimethoxy analog [1], this compound is best suited for optimization programs targeting central nervous system (CNS) disorders where increased blood-brain barrier permeability is desired. It can serve as a brain-penetrant lead scaffold, particularly for indications like cognitive impairment or neurodegenerative disease, as suggested by the broader patent landscape for heterocyclic acetamides as dopamine D1 receptor positive allosteric modulators [3].

Pharmacological Tool for Deconvoluting Pleiotropic Naphthothiazole Effects

The naphthothiazole class exhibits activity across serotonin receptors (5-HT3 IC50 = 11 nM), dopamine receptors, and PAI-1 modulation [4][5]. The target compound's unique substitution pattern makes it a valuable tool molecule for pharmacological deconvolution studies, enabling researchers to dissect which biological effects are driven by the core scaffold versus specific substituent interactions. Its use in parallel with the ROCK-selective analog ZINC00881524 allows for rigorous control experiments.

Quote Request

Request a Quote for 2-(4-methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.